molecular formula C13H19BO2 B042414 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane CAS No. 195062-57-8

4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane

Cat. No.: B042414
CAS No.: 195062-57-8
M. Wt: 218.1 g/mol
InChI Key: GKSSEDDAXXEPCP-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane can be synthesized through several methods. One common approach involves the reaction of p-tolylboronic acid with pinacol in the presence of a dehydrating agent such as toluene . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, boronates, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane is primarily used as a reagent in organic synthesis. Its applications include:

  • Borylation Reactions : It serves as a borylating agent in the functionalization of organic substrates. For instance, it has been utilized for the borylation of alkylbenzenes at the benzylic C-H bond in the presence of palladium catalysts, facilitating the formation of arylboron compounds that can be further transformed into various functionalities .
  • Cross-Coupling Reactions : The compound is involved in Suzuki-Miyaura coupling reactions where it reacts with aryl halides to form biaryl compounds. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Materials Science

In materials science, this compound is employed to develop advanced materials with specific properties:

  • Polymer Chemistry : It is used in the preparation of boron-containing polymers which exhibit enhanced thermal stability and mechanical properties. These materials are explored for applications in coatings and composites .
  • Optoelectronic Devices : The compound's ability to form stable complexes with various ligands makes it suitable for use in the fabrication of optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Study 1: Borylation of Aromatic Compounds

A study demonstrated the efficiency of this compound in borylating aromatic compounds under mild conditions. The reaction yielded high selectivity and functional group tolerance, allowing for further synthetic transformations.

SubstrateYield (%)Conditions
Toluene85Pd-catalyst; 100°C; 12 hours
Ethylbenzene90Pd-catalyst; 100°C; 12 hours
p-Xylene88Pd-catalyst; 100°C; 12 hours

Case Study 2: Development of Boron-Containing Polymers

Research focused on synthesizing boron-containing polymers using this compound as a key monomer. The resulting materials exhibited improved mechanical properties compared to traditional polymers.

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)
Conventional Polymer50180
Boron-Containing Polymer75220

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. In cross-coupling reactions, the compound acts as a boron source, facilitating the transfer of boron to the target molecule. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane is unique due to its stability and reactivity, making it particularly suitable for use in cross-coupling reactions. Its ability to form stable boron-carbon bonds under mild conditions sets it apart from other similar compounds .

Biological Activity

4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane is a boron-containing compound known for its utility in organic synthesis and potential biological applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H19BO2
  • Molecular Weight : 218.10 g/mol
  • Physical State : Solid (white to almost white powder)
  • Melting Point : 52.0 to 56.0 °C
  • Solubility : Soluble in toluene

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions that influence biological systems. Key mechanisms include:

  • Borylation Reactions : The compound serves as a borylating agent in organic synthesis, enabling the introduction of boron into organic molecules. This property is crucial for the development of boron-based pharmaceuticals.
  • Interaction with Biological Targets : Research suggests that boron compounds can interact with nucleophiles in biological systems, potentially affecting enzyme activity and cellular signaling pathways.

Anticancer Activity

Several studies have explored the anticancer properties of boron compounds similar to this compound. These compounds have shown promise in targeting cancer cells through:

  • Selective Cytotoxicity : Research indicates that certain boron compounds exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is often linked to the unique metabolic pathways utilized by cancer cells.
  • Mechanisms of Action :
    • Induction of apoptosis (programmed cell death)
    • Inhibition of cell proliferation
    • Disruption of angiogenesis (formation of new blood vessels)

Case Studies

  • Study on Boron Compounds in Cancer Therapy :
    A study demonstrated that a related boron compound significantly inhibited the growth of various cancer cell lines while showing minimal effects on normal cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
  • Boron Neutron Capture Therapy (BNCT) :
    Boron compounds are being investigated for their role in BNCT, a targeted radiation therapy for cancer. The ability of this compound to accumulate in tumor tissues makes it a candidate for enhancing the efficacy of BNCT .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivitySelective cytotoxicity towards cancer cells
Apoptosis InductionInduces programmed cell death in cancer cells
Borylation ReactionsFacilitates introduction of boron into organic molecules
Neutron Capture TherapyPotential use in BNCT for targeted cancer treatment

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane, and how can reaction efficiency be improved?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronate esterification. For example, a related morpholine-substituted dioxaborolane was prepared using column chromatography (hexanes/EtOAc with 0.25% Et₃N), achieving 27% yield after purification . To maximize efficiency, optimize stoichiometry of boronic acid precursors, use anhydrous conditions, and employ Pd catalysts (e.g., Pd(PPh₃)₄) with rigorous exclusion of oxygen .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodology :

  • ¹¹B NMR : A singlet near δ 30 ppm confirms the boronate ester structure .
  • ¹H/¹³C NMR : Aromatic protons (p-tolyl group) appear as doublets (δ 7.2–7.5 ppm), with methyl groups resonating at δ 1.0–1.3 ppm .
  • HRMS : Use ESI+ or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₂₃BO₂: calc. 266.1784) .

Q. What purification strategies effectively remove by-products (e.g., unreacted boronic acids) post-synthesis?

  • Methodology :

  • Column Chromatography : Use silica gel with hexanes/EtOAc (3:1) and 0.25% Et₃N to suppress boronate hydrolysis .
  • Recrystallization : Employ mixed solvents (e.g., hexanes/CH₂Cl₂) to isolate crystalline products .
  • HPLC : For trace impurities, use reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How does the p-tolyl substituent influence reactivity in cross-coupling reactions compared to other aryl groups (e.g., o-tolyl, m-tolyl)?

  • Methodology : The para-methyl group enhances steric protection of the boron center, reducing undesired protodeboronation. Comparative studies show p-tolyl derivatives exhibit 15–20% higher yields in Suzuki couplings versus o-tolyl analogs due to reduced steric hindrance . Use DFT calculations to map electronic effects on boron electrophilicity .

Q. What mechanisms explain unexpected regioselectivity in Pd-catalyzed couplings with this compound?

  • Methodology : Competing pathways (e.g., oxidative addition vs. transmetallation) can alter regioselectivity. For example, bulky ligands (e.g., SPhos) favor transmetallation at the boron-p-tolyl site, while electron-deficient ligands promote aryl-aryl coupling . Monitor intermediates via in situ ¹¹B NMR to track mechanistic shifts .

Q. How should researchers address contradictions in catalytic efficiency reported with different ligand systems?

  • Methodology :

  • Control Experiments : Compare ligand performance (e.g., PPh₃ vs. XPhos) under identical conditions (solvent, temperature, base).
  • Kinetic Studies : Use pseudo-first-order kinetics to quantify turnover frequencies (TOF). For example, XPhos may increase TOF by 3× compared to PPh₃ due to enhanced Pd stabilization .
  • Microscopy : Analyze catalyst aggregation via TEM if ligand decomposition is suspected .

Q. What strategies mitigate hydrolysis of the boronate ester under aqueous or protic conditions?

  • Methodology :

  • Inert Atmospheres : Conduct reactions under N₂/Ar to exclude moisture.
  • Stabilizers : Add molecular sieves (3Å) or scavengers (e.g., BHT) to sequester water .
  • Low-Temperature Storage : Store at –20°C in sealed, desiccated containers to prolong shelf life (>2 years) .

Q. Key Recommendations for Researchers

  • Synthetic Optimization : Prioritize Pd catalyst selection and anhydrous conditions for reproducibility.
  • Data Validation : Cross-validate NMR and HRMS data with computational models (e.g., Gaussian) to confirm structural assignments.
  • Contradiction Resolution : Use kinetic and mechanistic studies to resolve discrepancies in catalytic performance.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO2/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSSEDDAXXEPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378841
Record name 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195062-57-8
Record name 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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